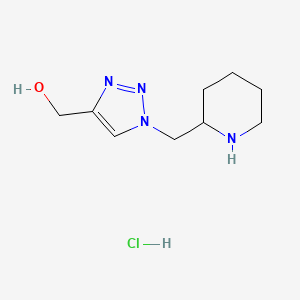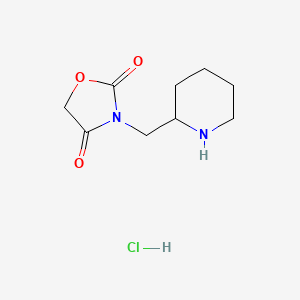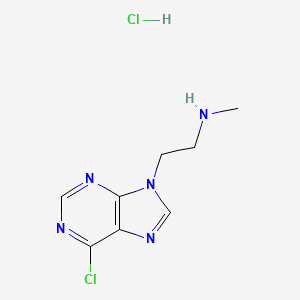![molecular formula C6H5F3N4OS B1530910 N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea CAS No. 861211-27-0](/img/structure/B1530910.png)
N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea
Vue d'ensemble
Description
N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea (NFTU) is a synthetic compound that has been studied for its potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used in a variety of different ways and has been studied for its potential applications in a variety of different areas. NFTU has a unique structure that makes it an ideal candidate for a wide range of research projects.
Applications De Recherche Scientifique
Structural and Synthetic Insights
Preparation and Crystal Structure Analysis : N-(Pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea and its analogs have been synthesized and characterized, revealing detailed insights into their crystal structures and theoretical calculations. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Ren et al., 2007).
Synthesis and Herbicidal Activities : Derivatives of N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea have shown significant herbicidal activities, indicating their potential as agrochemicals. These compounds have been synthesized through multi-step reactions, and their structure-activity relationships have been explored to optimize their herbicidal efficacy (Fu-b, 2014).
Biological Activities and Applications
Anti-inflammatory Activity : Some derivatives of N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea have been synthesized and evaluated for their anti-inflammatory activities. These studies have shown moderate activity, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Bahekar & Shinde, 2004).
Crystal Structure and Biological Activities : Research into the crystal structure and biological behaviors of specific derivatives of N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea has revealed their promising herbicidal activities. These findings support the potential application of these compounds in agricultural settings (Yan et al., 2008).
Molecular Interactions and Coordination Chemistry
Coordination Compounds and Biological Properties : The coordination behavior of cyclic thioureas, including pyrimidine derivatives, with transition metals has been investigated, revealing diverse geometrical structures and potential for varied biological activities. This research area opens new avenues for the application of N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea derivatives in medicinal chemistry and materials science (Saad et al., 2012).
Propriétés
IUPAC Name |
[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4OS/c7-6(8,9)2-1-3(14)12-5(11-2)13-4(10)15/h1H,(H4,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILVOMGDPCQKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)NC(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




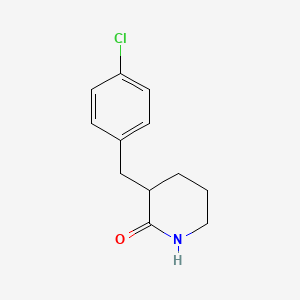
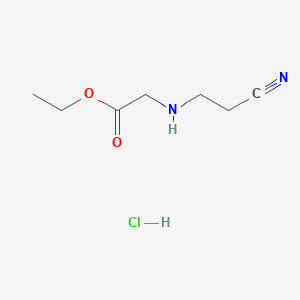
![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)
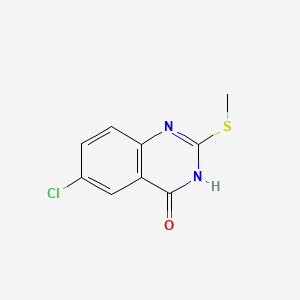
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)

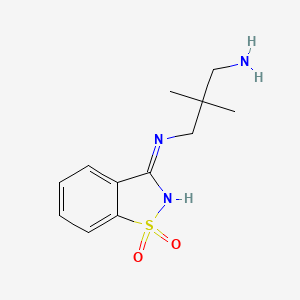

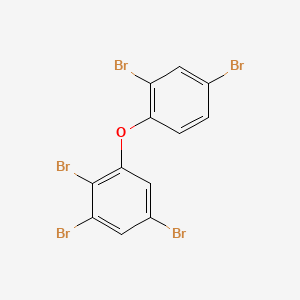
![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)
